Subathizone
Overview
Description
Subathizone is a chemical compound with the molecular formula C10H13N3O2S2 and a molecular weight of 271.36 . It is also known by other names such as p-ethylsulfonylbenzaldehyde thiosemicarbazone and 4-ethylsulfonylbenzaldehyde 3-thiosemicarbazone .
Molecular Structure Analysis
Subathizone has a complex molecular structure that contains a total of 30 bonds. These include 17 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, 1 hydrazone, and 1 sulfone .Physical And Chemical Properties Analysis
Subathizone is a crystalline compound with a melting point of 234-235° (dec) . It has a percent composition of C 44.26%, H 4.83%, N 15.49%, O 11.79%, S 23.63% .Scientific Research Applications
Steady‐State MR Elastography of the Human Breast : This study discusses a subzone‐based MR elastography method for in vivo experiences, focusing on the strengths and weaknesses of existing clinical MRE approaches (Van Houten et al., 2003).
Subak as a Scientific Learning Model : This research investigates the effectiveness of scientific learning models in social studies learning, using subak as a learning resource (Haris et al., 2019).
Living Resources and Fishing in the Primorye Subzone : This paper assesses the state of stock and fishing in the Primorye subzone, analyzing the state of living resources and fisheries (Badaev et al., 2020).
Distribution of World Science : An analysis of the international production of scientific literature and national research activities (Frame et al., 1977).
Collaborations in Science and Engineering Research : Explores a new framework for fostering collaborations among existing disciplines and expertise communities (Gorman, 2010).
World Bank Aided National Agricultural Research Project in India : Examines the operational aspects of the National Agricultural Research Project (NARP) (Balaguru et al., 1988).
Bioclimatic Zonation along a Canadian Arctic Transect : Scientists and students investigate bioclimatic zonation along a Canadian Arctic transect (Gould et al., 2003).
GIS Substation and High Voltage Technology Teaching Reform : Discusses the relationship between scientific research and teaching, using GIS substation research as an example (Li & Yang, 2018).
Safety And Hazards
properties
IUPAC Name |
[(E)-(4-ethylsulfonylphenyl)methylideneamino]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S2/c1-2-17(14,15)9-5-3-8(4-6-9)7-12-13-10(11)16/h3-7H,2H2,1H3,(H3,11,13,16)/b12-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSKMERTTCJJPM-KPKJPENVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C=NNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)/C=N/NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Subathizone | |
CAS RN |
121-55-1 | |
Record name | Subathizone [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Subathizone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=718 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Subathizone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SUBATHIZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSC36V44TK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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